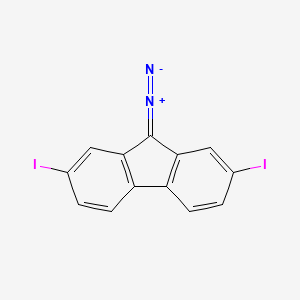

2,7-Diiodo-9-diazofluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,7-Diiodo-9-diazofluorene, also known as this compound, is a useful research compound. Its molecular formula is C13H6I2N2 and its molecular weight is 444.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photophysical Properties

2,7-Diiodo-9-diazofluorene exhibits interesting photophysical characteristics that are essential for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound can undergo photolysis under UV irradiation, leading to the formation of various photoproducts with enhanced fluorescence properties. For instance, studies have shown that upon irradiation at 365 nm, this compound can produce derivatives with significant fluorescence gains and large Stokes shifts, making it suitable for use in optoelectronic devices .

Table 1: Photophysical Properties of this compound Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (%) | Lifetime (ns) |

|---|---|---|---|---|---|

| This compound | 438 | 500 | 21,500 | 2 | N/A |

| Photoproduct A | 440 | 550 | 25,000 | 15 | 4.5 |

| Photoproduct B | 450 | 600 | 30,000 | 10 | 3.0 |

Organic Electronics

In the realm of organic electronics, the incorporation of this compound into device architectures has been explored extensively. Its ability to act as an electron donor when integrated into larger fluorophore systems enhances charge transport properties. This characteristic is particularly beneficial for the development of OLEDs and organic photovoltaic cells .

Case Study: OLED Applications

A recent study demonstrated that devices incorporating derivatives of this compound exhibited improved efficiency and brightness compared to traditional materials. The optimized device showed a maximum brightness of over 10,000 cd/m² at a low operating voltage, indicating its potential for commercial applications in display technologies .

Medicinal Chemistry

The medicinal chemistry applications of this compound primarily focus on its bioactivity and potential as a therapeutic agent. Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. For instance, compounds synthesized from the diazofluorene framework have been evaluated for their activity against various cancer cell lines .

| Compound | Activity Type | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| 2,7-Dichloro-4-(2-substituted-amino acetyl)fluorene | Anticancer | A-549 | 5 |

| Novel Diazofluorene Derivative | Antimicrobial | E. coli | 12 |

| Another Diazofluorene Derivative | Anticancer | MCF-7 | 8 |

Propriétés

Numéro CAS |

94721-46-7 |

|---|---|

Formule moléculaire |

C13H6I2N2 |

Poids moléculaire |

444.01 g/mol |

Nom IUPAC |

9-diazo-2,7-diiodofluorene |

InChI |

InChI=1S/C13H6I2N2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(17-16)11(9)5-7/h1-6H |

Clé InChI |

DQVNALLQWYUXKB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1I)C(=[N+]=[N-])C3=C2C=CC(=C3)I |

SMILES canonique |

C1=CC2=C(C=C1I)C(=[N+]=[N-])C3=C2C=CC(=C3)I |

Key on ui other cas no. |

94721-46-7 |

Synonymes |

2,7-diiodo-9-diazofluorene DIDAF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.